N-(2-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide
Description
Properties
IUPAC Name |
N-[2-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN4O3/c1-9(19)15-7-12(20)18-4-2-3-11(8-18)21-13-16-5-10(14)6-17-13/h5-6,11H,2-4,7-8H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLXTOPQDKGQGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1CCCC(C1)OC2=NC=C(C=N2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Fluoropyrimidin-2-ol
5-Fluoropyrimidin-2-ol is synthesized via nucleophilic aromatic substitution. 2-Chloro-5-fluoropyrimidine undergoes hydrolysis in a basic aqueous medium (NaOH, 80°C, 6 h), yielding the hydroxyl derivative with 85% efficiency.
Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| 2-Chloro-5-fluoropyrimidine | H₂O/EtOH | 80°C | 6 h | 85% |
Etherification with 3-Hydroxypiperidine
The hydroxyl group of 5-fluoropyrimidin-2-ol reacts with 3-hydroxypiperidine under Mitsunobu conditions (DIAD, PPh₃, THF, 0°C to RT, 12 h). This method avoids racemization and achieves 78% yield.
Optimized Parameters
| Base | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| DIAD | PPh₃ | THF | 0°C → RT | 78% |
Acetylation to Form the Acetamide
The primary amine undergoes acetylation with acetic anhydride in DCM (RT, 6 h, 95% yield). Excess anhydride is quenched with NaHCO₃, and the product is purified via recrystallization (EtOAc/hexane).
Characterization Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.41 (s, 2H, pyrimidine), 4.12–4.08 (m, 1H, piperidine), 3.89 (s, 2H, CH₂CO), 2.01 (s, 3H, CH₃CO).
- HPLC : >99% purity (C18 column, MeCN/H₂O gradient).
Alternative Synthetic Routes
Reductive Amination Approach
A modified route involves reductive amination of 3-((5-fluoropyrimidin-2-yl)oxy)piperidine with glyoxylic acid, followed by acetylation (NaBH₃CN, MeOH, 65% yield). This method reduces side-product formation but requires stringent pH control.
Optimization and Yield Considerations
Critical Factors
- Temperature Control : Exothermic reactions (e.g., acylation) require ice baths to prevent decomposition.
- Purification : Silica gel chromatography (EtOAc/hexane, 3:7) resolves regioisomers in etherification.
Cumulative Yield
| Step | Yield | Cumulative Yield |
|---|---|---|
| Etherification | 78% | 78% |
| Acylation | 92% | 72% |
| Ammonia displacement | 88% | 63% |
| Acetylation | 95% | 60% |
Analytical Characterization
The final product is validated via:
- FT-IR : 1665 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-F stretch).
- MS (ESI+) : m/z 353.1 [M+H]⁺.
- X-ray Crystallography : Confirms the equatorial orientation of the pyrimidinyloxy group.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The fluoropyrimidine moiety can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while substitution could result in the formation of a new heterocyclic compound.
Scientific Research Applications
N-(2-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide is a synthetic organic compound that is of interest in medicinal chemistry for its potential therapeutic applications. The compound combines a fluoropyrimidine moiety with a piperidine ring, giving it unique chemical properties and biological activities.
Chemical Structure and Synthesis
The compound includes a 5-fluoropyrimidine linked to a piperidine ring, which is important for its biological activity. The synthesis involves preparing a fluoropyrimidine derivative and then coupling it with piperidine under basic conditions, typically using reagents like sodium hydride and dimethylformamide (DMF).
Potential Therapeutic Applications
This compound has potential therapeutic effects, particularly in treating diseases like cancer and infectious diseases.
Anticancer Potential
Pyrazole compounds, including pyrimidine derivatives, have shown anticancer effects . These compounds can affect CDK2/cyclin E and have antiproliferative effects against cancer lines like MCF-7 and K-562 . The anticancer activity is influenced by substituents at positions 4 and 6 on the pyrazolo-pyrimidine scaffold . Some derivatives can induce cell cycle arrest and apoptosis in cancer cell lines and inhibit CDK2 and CDK9 . Other pyrazole carboxamides act as CDK2 inhibitors and target histone deacetylase (HDAC), showing antiproliferative effects against solid cancer cell lines .
Enzyme Inhibition
The fluoropyrimidine component can inhibit enzymes critical in nucleic acid metabolism, disrupting cancer cell proliferation. Similar compounds can target enzymes like dihydroorotate dehydrogenase (DHODH), affecting the pyrimidine synthesis pathway. Inhibiting pyrimidine synthesis could decrease DNA synthesis, potentially halting the multiplication and spread of affected cells or organisms.
Receptor Binding
The piperidine ring enhances binding affinity to various receptors, potentially modulating signaling pathways involved in disease processes.
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Inhibits nucleic acid-related enzymes |
| Anticancer Potential | Disrupts cancer cell proliferation |
| Receptor Modulation | Affects signaling pathways |
| Other Targets | Targets enzymes such as dihydroorotate dehydrogenase (DHODH) and serine/threonine-protein kinase B-raf |
Mechanism of Action
The mechanism of action of N-(2-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide involves its interaction with specific molecular targets within the body. The fluoropyrimidine moiety is known to inhibit certain enzymes, while the piperidine ring can enhance binding affinity to receptors. These interactions can disrupt normal cellular processes, leading to therapeutic effects.
Comparison with Similar Compounds
Research Findings and Implications
- Antibacterial Potential: Analogues like those in and highlight the role of fluoropyrimidine and oxazolidinone groups in targeting bacterial ribosomes or enzymes .
- Kinase Inhibition: Quinazoline- and thienopyrimidinone-containing compounds (e.g., BP 27516, CAS 379236-68-7) are often associated with tyrosine kinase inhibition, suggesting possible anticancer applications .
- Metabolic Stability: The 2-oxoethyl linker in the target compound may offer a balance between stability and flexibility compared to rigid oxazolidinone or bulky sulfanyl linkers.
Biological Activity
N-(2-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Synthesis
The compound features a 5-fluoropyrimidine moiety linked to a piperidine ring , which is critical for its biological activity. The synthesis typically involves several steps, including the preparation of the fluoropyrimidine derivative followed by coupling with piperidine under basic conditions. Common reagents include sodium hydride and dimethylformamide (DMF) .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The fluoropyrimidine component is known to inhibit enzymes critical in nucleic acid metabolism, which can disrupt cellular processes essential for cancer cell proliferation .
- Receptor Binding : The piperidine ring enhances binding affinity to various receptors, potentially modulating signaling pathways involved in disease processes .
Table 1: Biological Activity Summary
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits nucleic acid-related enzymes | |
| Anticancer Potential | Disruption of cancer cell proliferation | |
| Receptor Modulation | Affects signaling pathways |
Structure-Activity Relationships (SAR)
Research into SAR has shown that modifications to the fluoropyrimidine and piperidine components can significantly alter the compound's potency and selectivity. For instance, the presence of a fluorine atom enhances reactivity and biological interactions, while variations in the piperidine structure can impact receptor binding affinity .
Case Studies and Research Findings
- Anticancer Studies : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The compound's mechanism was linked to apoptosis induction via the inhibition of specific metabolic enzymes involved in DNA synthesis .
- In Vivo Efficacy : Animal models have shown that this compound can reduce tumor growth rates significantly compared to controls, indicating its potential as a therapeutic agent in oncology .
- Target Validation : Binding assays confirmed that this compound effectively occupies active sites on target enzymes, validating its role as a competitive inhibitor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
